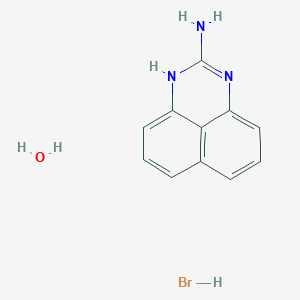

1H-perimidin-2-amine hydrobromide hydrate

Description

Contextual Significance of Perimidine and its Derivatives in Heterocyclic Chemistry

Perimidines are a fascinating class of nitrogen-containing heterocyclic compounds characterized by a pyrimidine (B1678525) ring fused with a naphthalene (B1677914) moiety. dntb.gov.uaresearchgate.net This unique arrangement of a π-excessive and a π-deficient system within the same molecule imparts them with distinct electronic properties and a high degree of reactivity, making them versatile scaffolds in various chemical applications. dntb.gov.uaresearchgate.net The perimidine framework is of significant interest in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. eurekaselect.com

The synthesis of the perimidine core generally involves the condensation of 1,8-diaminonaphthalene (B57835) with various carbonyl compounds, a method that has been refined over the years to include greener and more efficient catalytic systems. materialsciencejournal.org This accessibility to the core structure allows for extensive functionalization, leading to a vast library of derivatives with tailored properties. materialsciencejournal.orgresearchgate.net Perimidines also find applications in material science as dyes, photosensors, and components of polymers, owing to their unique photophysical characteristics. dntb.gov.uaresearchgate.net

Unique Structural Features of 1H-Perimidin-2-amine Hydrobromide Hydrate (B1144303)

The specific compound, 1H-perimidin-2-amine hydrobromide hydrate, possesses structural features that distinguish it from the parent 2-aminoperimidine. The formation of a hydrobromide salt is a common strategy in medicinal chemistry to enhance the stability, solubility, and handling of amine-containing compounds. The protonation of the amino group by hydrobromic acid leads to the formation of the perimidinium cation and the bromide anion. This ionic interaction significantly influences the crystal packing and solid-state properties of the molecule.

The presence of a hydrate, a molecule of water integrated into the crystal lattice, further modifies the compound's structure and properties. Water molecules can form hydrogen bonds with both the cation and the anion, creating a more extensive and stable three-dimensional network. While a specific crystal structure for this compound is not publicly available, the principles of salt and hydrate formation in organic compounds suggest a complex interplay of ionic bonds, hydrogen bonds, and π-π stacking interactions. These features are critical in determining the compound's physicochemical properties, such as its melting point, dissolution rate, and bioavailability.

Below is a table summarizing the key chemical identifiers for 1H-perimidin-2-amine hydrobromide and its related forms.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Aminoperimidine | 28832-64-6 | C₁₁H₉N₃ | 183.21 |

| This compound | 331717-46-5 | C₁₁H₁₂BrN₃O | 282.14 |

| 2-Aminoperimidine hydrobromide sesquihydrate | 40835-96-9 | C₁₁H₉N₃ · HBr · 1.5H₂O | 291.14 |

Note: The term "hydrate" can refer to different stoichiometric amounts of water. The monohydrate and sesquihydrate are specifically identified here.

Research Trajectories and Future Directions in Perimidine Chemistry

The research landscape for perimidine derivatives is vibrant and expanding. A significant recent development is the identification of 2-aminoperimidine (referred to as IITR00693 in a notable study) as a potent antibacterial agent. nih.govresearchgate.net This compound has been shown to exhibit broad-spectrum antibacterial activity and, crucially, acts synergistically with polymyxin (B74138) B, a last-resort antibiotic, against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. nih.govresearchgate.net This discovery opens up new avenues for combating antibiotic resistance, a major global health challenge. nih.gov The hydrobromide hydrate form of 2-aminoperimidine would be a prime candidate for further preclinical and clinical development due to its likely improved pharmaceutical properties.

Future research in perimidine chemistry is expected to follow several key trajectories:

Drug Discovery and Development: Building on the antibacterial potential of 2-aminoperimidine, further structure-activity relationship (SAR) studies are warranted to optimize its efficacy and safety profile. The synthesis and evaluation of new derivatives with varied substitution patterns on the perimidine core could lead to the discovery of even more potent antimicrobial agents.

Materials Science: The unique photophysical properties of perimidines will continue to be exploited in the development of novel materials. Research into their application in organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and chemosensors is an active area of investigation.

Catalysis: The nitrogen atoms in the perimidine ring can act as ligands for metal catalysts. The design and synthesis of novel perimidine-based ligands could lead to the development of more efficient and selective catalysts for a variety of organic transformations.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-perimidin-2-amine;hydrate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3.BrH.H2O/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8;;/h1-6H,(H3,12,13,14);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXFTZVZWUMSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N.O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383798 | |

| Record name | 1H-perimidin-2-amine hydrobromide hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313223-13-1 | |

| Record name | 1H-perimidin-2-amine hydrobromide hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Characterization of 1h Perimidin 2 Amine Hydrobromide Hydrate

X-ray Crystallography of 1H-Perimidin-2-amine Hydrobromide Hydrate (B1144303) and its Derivatives

X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a compound like 1H-perimidin-2-amine hydrobromide hydrate, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, including the role of the water molecule and the bromide ion in the crystal lattice.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SC-XRD) is the gold standard for elucidating the absolute structure of a molecule. By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is produced that can be mathematically deconvoluted to generate a detailed three-dimensional model of the electron density within the crystal.

For this compound, a successful SC-XRD analysis would be expected to reveal:

The protonation state of the perimidine ring system, confirming the location of the acidic proton from hydrobromic acid.

The precise geometry of the perimidine core and the exocyclic amine group.

The coordination environment of the bromide anion and the water molecule(s) of hydration.

A detailed map of hydrogen bonding interactions between the perimidinium cation, the bromide anion, and the water molecule(s), which are crucial for the stability of the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, P-1, Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-2500 |

| Z | 4 or 8 |

Note: This table is illustrative and based on typical values for similar organic salts. Actual data would need to be determined experimentally.

Powder X-ray Diffraction (PXRD) for Crystalline Polymorphs and Hydrates

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. It is particularly useful for identifying different crystalline forms (polymorphs) or hydration states of a compound. Each crystalline form produces a unique diffraction pattern, which serves as a "fingerprint" for that specific solid-state structure.

In the context of this compound, PXRD would be employed to:

Confirm the phase purity of a bulk sample.

Identify the existence of different polymorphic forms, which may exhibit distinct physical properties.

Monitor changes in the crystal structure upon dehydration or rehydration, allowing for the characterization of different hydrate states (e.g., monohydrate, dihydrate) or an anhydrous form.

Table 2: Representative PXRD Peaks for a Crystalline Organic Compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 100 |

| 12.8 | 6.91 | 45 |

| 15.2 | 5.82 | 78 |

| 21.1 | 4.21 | 95 |

Note: This table presents example data. The actual 2θ values and intensities are unique to the specific crystal structure of this compound.

Comprehensive Spectroscopic Analysis

Spectroscopic techniques provide complementary information to X-ray crystallography by probing the electronic and vibrational properties of the molecule, both in the solid state and in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

For this compound, a full suite of NMR experiments would be expected to show:

¹H NMR: The number of signals would correspond to the number of chemically non-equivalent protons. The chemical shifts would indicate the electronic environment of each proton (e.g., aromatic vs. amine protons), and the coupling patterns would reveal the connectivity between adjacent protons. The aromatic region would likely show a complex pattern corresponding to the six protons on the naphthalene (B1677914) core. The NH and NH₂ protons would likely appear as broad singlets and their chemical shifts could be solvent-dependent.

¹³C NMR: The number of signals would correspond to the number of chemically distinct carbon atoms. The chemical shifts would differentiate between aromatic carbons and the sp²-hybridized carbon of the guanidinium-like group (C2).

Table 3: Predicted ¹H NMR Chemical Shifts for the 1H-Perimidin-2-amine Cation in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.5 - 8.0 | m |

| NH (ring) | 9.0 - 11.0 | br s |

Table 4: Predicted ¹³C NMR Chemical Shifts for the 1H-Perimidin-2-amine Cation in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (N-C-N) | 150 - 160 |

Note: These tables are based on known chemical shift ranges for similar heterocyclic systems. Actual values require experimental determination.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending, etc.). The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

For this compound, the FT-IR spectrum would be expected to display characteristic absorption bands for:

N-H stretching vibrations from both the ring and the exocyclic amine group, typically in the range of 3100-3500 cm⁻¹. The presence of hydrogen bonding would likely lead to broadening of these peaks.

C=N and C=C stretching vibrations associated with the aromatic perimidine ring system, typically in the 1500-1650 cm⁻¹ region.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

A broad O-H stretching band from the water of hydration, typically around 3400-3600 cm⁻¹.

Table 5: Expected FT-IR Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3400-3600 | O-H Stretch (water of hydration) |

| 3100-3500 | N-H Stretch (amine and imine) |

| 3000-3100 | Aromatic C-H Stretch |

| 1600-1650 | C=N Stretch |

| 1500-1600 | Aromatic C=C Stretch |

Note: This is an illustrative table. The exact peak positions and intensities would need to be determined from an experimental spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The wavelengths of maximum absorbance (λmax) correspond to the energy required to promote electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the extended aromatic system of the perimidine core. The spectrum would likely show one or more strong absorption bands in the UV region, typically between 200 and 400 nm. The exact position and intensity of these bands can be influenced by the solvent and the pH of the solution.

Table 6: Anticipated UV-Vis Absorption Data for this compound in Methanol

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|

| ~230-250 | 20,000 - 40,000 | π → π* |

Note: This table provides expected ranges for the electronic transitions. Precise values must be obtained experimentally.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, different mass spectrometry techniques would be employed to characterize the organic cation and confirm its molecular structure.

The parent compound, 1H-perimidin-2-amine, has a molecular formula of C₁₁H₉N₃ and a monoisotopic molecular weight of approximately 183.08 g/mol . researchgate.net The hydrobromide salt includes hydrobromic acid (HBr), and the hydrated form incorporates water molecules into its crystal lattice. The anhydrous molecular weight of the hydrobromide salt is approximately 264.00 g/mol .

Electron Ionization (EI-MS): In EI-MS, the sample is vaporized and bombarded with high-energy electrons, typically causing the loss of an electron to form a molecular ion (M⁺•) and inducing extensive fragmentation. For 1H-perimidin-2-amine, the molecular ion peak would be expected at an m/z of 183. Due to the stable, fused aromatic ring system of the perimidine core, this peak is expected to be prominent. Subsequent fragmentation would likely involve the loss of small, stable neutral molecules. Common fragmentation pathways for such amino-substituted N-heterocycles could include the loss of hydrogen cyanide (HCN, 27 Da) from the pyrimidine (B1678525) ring or the loss of the amino group radical (•NH₂, 16 Da).

Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique better suited for polar and ionic compounds like hydrobromide salts, as it analyzes the sample directly from a solution. In positive-ion mode ESI-MS, this compound would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, where 'M' is the neutral free base. This would result in a strong signal at an m/z of approximately 184.09. This technique confirms the mass of the organic cation without the complications of salt decomposition that can occur in high-temperature vaporization methods. High-resolution mass spectrometry (HRMS) using ESI could further confirm the elemental composition with high accuracy. nih.gov

A summary of expected mass spectrometry data is presented below.

Table 1: Expected Mass Spectrometry Data for 1H-Perimidin-2-amine

| Ionization Mode | Expected Ion | m/z (approx.) | Interpretation |

|---|---|---|---|

| EI | [C₁₁H₉N₃]⁺• | 183 | Molecular ion of the free base |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Hydrate Stability and Desolvation Processes

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for understanding the thermal stability, dehydration (desolvation), and decomposition processes of hydrated salts. nih.govbgu.ac.il For this compound, these methods would reveal the temperature range over which the water of hydration is lost and the subsequent decomposition of the anhydrous salt.

Thermogravimetric Analysis (TGA): A TGA thermogram plots the mass of a sample as a function of temperature. For a hydrated compound, the TGA curve would exhibit distinct mass loss steps. The first step, occurring at a lower temperature, would correspond to the loss of water molecules. The percentage of mass lost in this step allows for the calculation of the number of water molecules per formula unit. For a monohydrate, this loss would be approximately 6.4% of the total mass of the hydrate (assuming C₁₁H₉N₃·HBr·H₂O). Following dehydration, the TGA curve would likely show a plateau of thermal stability for the anhydrous salt before a second, more significant mass loss occurs at a much higher temperature, indicating the decomposition of the organic compound.

Differential Scanning Calorimetry (DSC): A DSC thermogram measures the difference in heat flow between the sample and a reference as a function of temperature. This technique identifies thermal events as either endothermic (heat absorbed) or exothermic (heat released). The dehydration of the hydrate is an endothermic process, which would appear as a distinct endothermic peak in the DSC curve, with the peak temperature corresponding to the temperature of maximum water loss observed in the TGA. researchgate.net Following dehydration, other thermal events such as melting or decomposition would be observed at higher temperatures. The decomposition of the amine hydrobromide salt is typically an endothermic process as well.

The combined TGA/DSC data provides a comprehensive thermal profile of the compound, detailing its stability and the energetics of its phase transitions and decomposition.

Table 2: Anticipated Thermal Analysis Data for 1H-Perimidin-2-amine Hydrobromide Monohydrate

| Analysis | Temperature Range (Hypothetical) | Event | Observation |

|---|---|---|---|

| TGA | 80 - 150 °C | Dehydration | Mass loss corresponding to one water molecule (~6.4%) |

| DSC | 80 - 150 °C | Dehydration | Endothermic peak |

| TGA | > 250 °C | Decomposition | Significant mass loss |

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

While a published crystal structure for this compound is not available, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice once the structure is determined. nih.govmdpi.com This analysis is performed on a molecule within its crystalline environment to understand the nature and prevalence of different non-covalent contacts that dictate the crystal packing. nih.gov

The Hirshfeld surface of a molecule is generated based on the electron distribution of the molecule relative to the sum of the electron distributions of neighboring molecules. The surface can be mapped with various properties, such as dnorm (normalized contact distance), which highlights intermolecular contacts shorter than the sum of their van der Waals radii in red, contacts of normal length in white, and longer contacts in blue. These red spots are indicative of close intermolecular interactions, such as hydrogen bonds.

For this compound, one would expect the following key interactions to be dominant in its crystal structure:

N–H···Br Hydrogen Bonds: Strong hydrogen bonds would likely form between the amine and imine groups of the perimidine cation and the bromide anion.

O–H···Br and N–H···O Hydrogen Bonds: The water molecule would act as a bridge, participating in hydrogen bonding as both a donor (O–H) to the bromide ion and an acceptor (O) from the amine/imine N–H groups.

C–H···π Interactions: The hydrogen atoms on the aromatic naphthalene core can interact with the π-system of adjacent perimidine rings.

π–π Stacking: The planar perimidine ring systems are likely to engage in π–π stacking interactions, which would be visualized as characteristic adjacent red and blue triangles on a Hirshfeld surface mapped with the shape index. nih.gov

H···H Contacts: As with most organic molecules, a significant portion of the surface would be involved in non-specific hydrogen-hydrogen contacts.

The analysis of these interactions is crucial for understanding the solid-state properties of the compound, including its stability, solubility, and polymorphism.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution | Description |

|---|---|---|

| H···H | ~40 - 50% | General van der Waals contacts |

| C···H / H···C | ~20 - 30% | Aromatic C-H···π interactions |

| Br···H / H···Br | ~15 - 25% | Strong N-H···Br and O-H···Br hydrogen bonds |

| O···H / H···O | ~5 - 10% | Hydrogen bonds involving the water molecule (N-H···O) |

| N···H / H···N | ~3 - 8% | N-H···N interactions if present |

Computational and Theoretical Studies of 1h Perimidin 2 Amine Hydrobromide Hydrate

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are foundational for understanding the molecular properties of heterocyclic compounds like perimidines. scirp.orgcore.ac.uk DFT, especially with hybrid functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting molecular structures and thermochemical properties. scirp.orgmdpi.com The Hartree-Fock method, while sometimes considered less precise due to its neglect of electron correlation, serves as a crucial baseline for more advanced computational approaches. nih.govyoutube.comarxiv.orgox.ac.uk Calculations on related 2,3-dihydro-1H-perimidine systems have often employed DFT at the B3LYP/6-311G(d,p) level to explore their structural and chemical properties. researchgate.netdntb.gov.ua

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For the 1H-perimidin-2-aminium cation, the core tricyclic perimidine ring system is expected to be largely planar. The optimization process, typically performed using DFT methods, would confirm the bond lengths, bond angles, and dihedral angles that constitute this stable conformation. irjweb.com

Conformational analysis would focus on the rotation around the C2-NH3+ bond and the orientation of the water molecule and bromide ion relative to the cation. researchgate.net The presence of the protonated amine group (-NH3+), the bromide counter-ion, and the water of hydration introduces the possibility of significant intermolecular interactions, primarily hydrogen bonding. These interactions would play a critical role in dictating the most stable three-dimensional structure of the crystal lattice. Computational models would seek to identify the global minimum on the potential energy surface, representing the most stable conformer of the hydrated salt complex.

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govrsc.org

For the 1H-perimidin-2-aminium cation, the HOMO is likely distributed across the π-system of the fused aromatic rings, while the LUMO would also be delocalized over this system. researchgate.net Protonation of the amine group is expected to lower the energies of both the HOMO and LUMO, increasing the molecule's electron-accepting capability. Theoretical calculations on similar perimidine derivatives provide insight into the typical energy values associated with these orbitals. researchgate.netirjweb.comresearchgate.net

Illustrative data for a model perimidinium system calculated at the B3LYP level of theory. Actual values for 1H-perimidin-2-amine hydrobromide hydrate (B1144303) may vary.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. wolfram.commdpi.com The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded so that red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comresearchgate.netresearchgate.net

In the case of the 1H-perimidin-2-aminium cation, the MEP map would show a strong positive potential (blue) concentrated around the protonated exocyclic amine group (-NH3+) and the N-H proton of the perimidine ring. researchgate.net These areas represent the most likely sites for interaction with nucleophiles. Conversely, regions of negative potential (red/yellow) would be located above the π-electron clouds of the aromatic naphthalene (B1677914) system, indicating these as potential sites for electrophilic interaction. mdpi.comresearchgate.net Analysis of MEP maps for related dihydro-perimidines has identified the ring nitrogen atoms as preferred sites for electrophilic attack. researchgate.net

Chemical Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Electrophilicity Index)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. scirp.orgnih.gov These descriptors are calculated using the principles of conceptual DFT. frontiersin.org

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = χ² / (2η).

These parameters, calculated from theoretical HOMO and LUMO energies, offer a comprehensive overview of the molecule's stability and reactivity profile. mdpi.comresearchgate.net

Illustrative data based on model perimidinium system calculations.

Theoretical Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shieldings, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural elucidation of novel compounds.

The Gauge-Independent Atomic Orbital (GIAO) method is a popular and reliable approach for calculating NMR chemical shieldings. q-chem.com Theoretical isotropic shielding values are computed, typically using DFT, and then converted into chemical shifts (δ) by referencing a standard compound like tetramethylsilane (B1202638) (TMS). This process allows for the prediction of both ¹H and ¹³C NMR spectra. rsc.orgosti.gov For the 1H-perimidin-2-aminium cation, calculations would predict the chemical shifts for the aromatic protons on the naphthalene ring, the protons of the -NH3+ group, and the N-H proton. openaccesspub.org Studies on similar heterocyclic systems have shown good correlation between GIAO-predicted and experimental NMR data. nih.govacs.org

Theoretical vibrational frequencies can be calculated using DFT to predict the infrared (IR) and Raman spectra of a molecule. semanticscholar.orgresearchgate.net These calculations identify the fundamental vibrational modes. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, leading to better agreement with experimental spectra. semanticscholar.orgscirp.org

Studies on Protonation States, Tautomerism, and Acid-Base Equilibria of Perimidin-2-amine Core

The perimidin-2-amine core possesses multiple sites for protonation and can exist in different tautomeric forms, making its acid-base chemistry complex. masterorganicchemistry.com

Protonation States: The 1H-perimidin-2-amine molecule has three nitrogen atoms that could potentially be protonated: the two ring nitrogens (N1 and N3) and the exocyclic amine nitrogen (N2). Computational methods can determine the most stable protonated form by calculating the gas-phase proton affinities or the relative energies of each conjugate acid in a solvent model. mdpi.comhelsinki.fi For 2-aminopyrimidine (B69317) systems, the exocyclic amine is often the most basic site. The existence of the compound as a hydrobromide salt strongly indicates that it exists in a protonated, cationic form in the solid state. mdpi.comnih.gov

Tautomerism: 1H-perimidin-2-amine can exhibit amine-imine tautomerism. Quantum chemical calculations can model the different tautomers and determine their relative stabilities by comparing their total energies. researchgate.netresearchgate.net Such studies help to identify the predominant tautomeric form under specific conditions.

Acid-Base Equilibria: The acid dissociation constant (pKa) is a fundamental measure of a compound's acidity or basicity. nih.govnih.govdergipark.org.tr Computational methods can predict pKa values by calculating the Gibbs free energy change for the deprotonation reaction in a solvated environment. For the conjugate acid of 1H-perimidin-2-amine, this involves modeling the equilibrium between the protonated form (the aminium cation) and the neutral base.

Molecular Modeling and Simulation Approaches

Computational and theoretical studies provide invaluable insights into the behavior of chemical compounds at a molecular level. For 1H-perimidin-2-amine hydrobromide hydrate, molecular modeling and simulation techniques are instrumental in elucidating its potential interactions, dynamic behavior, and structural properties. These in silico methods complement experimental data, offering a predictive framework to understand the compound's characteristics before engaging in extensive laboratory synthesis and testing.

Molecular Docking for Interaction Prediction in Chemical Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. This method is crucial for understanding the non-covalent binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. By scoring the binding affinity, researchers can estimate the strength of the interaction.

In the study of perimidine derivatives, molecular docking has been effectively used to predict their binding modes and affinities with various biological targets. For instance, studies on related perimidine compounds have shown their potential to interact with enzymes like Dihydrofolate reductase and DNA gyrase, which are crucial targets in antimicrobial research. researchgate.net The docking process involves preparing the 3D structure of the ligand (1H-perimidin-2-amine) and the target receptor, followed by a search algorithm that explores various binding poses of the ligand within the receptor's active site. Each pose is then scored to identify the most energetically favorable conformation.

The binding energy, typically expressed in kcal/mol, indicates the stability of the ligand-receptor complex; a more negative value suggests a stronger and more stable interaction. For example, in a study involving various perimidine derivatives, docking scores against the Dihydrofolate reductase (PDB ID: 3SRW) from S. aureus reached values as high as -10.6 kcal/mol for some derivatives, indicating a strong binding affinity. researchgate.net Such analyses help in predicting the potential biological activity of this compound by comparing its predicted interactions with those of known active compounds.

Table 1: Illustrative Molecular Docking Data for Perimidine Derivatives Against Biological Targets

| Target Protein | PDB ID | Derivative Class | Example Binding Energy (kcal/mol) | Key Interacting Residues |

| Dihydrofolate reductase (S. aureus) | 3SRW | Perimidine | -10.6 | Not Specified |

| DNA gyrase (E. coli) | 4DUH | Perimidine | -9.6 | Not Specified |

| ERG11 gene (Candida albicans) | 4LXJ | Perimidine | -11.3 | Not Specified |

| Cyclooxygenase-2 (COX-2) | 5IKR | Perimidine-Triazole | Not Specified | TYR385, SER530 |

Note: The data in this table is derived from studies on various perimidine derivatives and is presented to illustrate the application and type of results obtained from molecular docking studies. The specific binding energies and interacting residues for this compound would require a dedicated docking study.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscapes

While molecular docking provides a static snapshot of the binding interaction, Molecular Dynamics (MD) simulations offer a dynamic view of the molecular system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the ligand and receptor, the stability of the binding complex, and the conformational changes that may occur.

For a compound like this compound complexed with a target protein, an MD simulation would typically be run for a timescale of nanoseconds to microseconds. rsc.org The simulation begins with the best-docked pose and simulates the movements of the ligand, the protein, and surrounding solvent molecules (usually water). Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the formation and breaking of hydrogen bonds over time.

RMSD: This parameter measures the average deviation of the protein or ligand backbone atoms from their initial position. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand is stably bound.

RMSF: This indicates the fluctuation of individual amino acid residues or parts of the ligand. High RMSF values in certain regions of the protein can signify flexibility, which may be important for its function or for the ligand's entry and exit from the binding site.

Hydrogen Bond Analysis: This analysis tracks the hydrogen bonds formed between the ligand and the receptor throughout the simulation, providing a detailed picture of the key interactions that maintain the stability of the complex.

MD simulations are crucial for validating the results of molecular docking and for providing a more realistic understanding of the dynamic interactions governing the behavior of this compound in a biological environment. researchgate.net

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Typical Timescale | Information Gained |

| RMSD (Root Mean Square Deviation) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | 1-1000 ns | Stability of the protein-ligand complex over time. |

| RMSF (Root Mean Square Fluctuation) | Measures the deviation of each particle (e.g., amino acid residue) from its average position. | 1-1000 ns | Identifies flexible regions of the protein. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | 1-1000 ns | Assesses conformational changes and protein folding/unfolding. |

| Hydrogen Bond Analysis | Tracks the number and duration of hydrogen bonds between ligand and receptor. | 1-1000 ns | Elucidates the key interactions responsible for binding stability. |

| SASA (Solvent Accessible Surface Area) | Measures the surface area of the molecule that is accessible to a solvent. | 1-1000 ns | Provides insights into changes in protein conformation and ligand binding. |

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Features

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to correlate the structural or physicochemical properties of a compound with its macroscopic properties, such as boiling point, solubility, or, in a biological context (QSAR), its activity. QSPR models are built by developing a mathematical equation that relates calculated molecular descriptors to an experimentally measured property. nih.gov

For this compound, a QSPR study would involve calculating a wide range of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Related to the electronic structure of the molecule, including dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO). nih.gov

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Once these descriptors are calculated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSPR model. This model can then be used to predict the properties of new, unsynthesized compounds based solely on their chemical structure. Such studies are valuable for optimizing the chemical features of perimidine derivatives for specific applications by predicting how structural modifications would affect their properties. nih.govresearchgate.net

Table 3: Examples of Molecular Descriptors and Their Related Properties in QSPR Studies

| Descriptor Category | Example Descriptors | Predicted Chemical/Physical Feature |

| Topological | Wiener index, Kier & Hall connectivity indices | Boiling point, Viscosity, Surface tension |

| Geometrical | Molecular surface area, Molecular volume | Solubility, Permeability |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Reactivity, Spectral properties, Polarizability |

| Physicochemical | LogP, Molar refractivity, Polarizability | Lipophilicity, Drug absorption (ADME properties) |

Supramolecular Chemistry of 1h Perimidin 2 Amine Hydrobromide Hydrate and Perimidine Derivatives

Investigation of Non-Covalent Interactions in Solid and Solution States

Comprehensive Analysis of Hydrogen Bonding Networks (O-H···Br, N-H···O, N-H···Br)

Hydrogen bonding is the principal force governing the structure of 1H-perimidin-2-amine hydrobromide hydrate (B1144303). The protonation of the perimidine ring and the presence of an exocyclic amino group create multiple N-H hydrogen bond donors. The water molecule acts as both a donor (O-H) and an acceptor (O lone pair), while the bromide anion is a strong hydrogen bond acceptor. This combination gives rise to a complex and robust three-dimensional network.

N-H···Br Interactions: The bromide anion, with its diffuse negative charge, acts as an acceptor for hydrogen bonds from the strongest donors. These are the N-H groups of the protonated perimidinium ring and the exocyclic amino group. In similar organic bromide salts, N-H···Br distances are typically observed in the range of 3.1 to 3.4 Å, with the corresponding H···Br distance being approximately 2.2 to 2.5 Å. nih.govnih.gov These interactions are crucial for charge stabilization, linking the cations and anions into primary structural motifs like chains or layers. scirp.org

N-H···O Interactions: The oxygen atom of the water molecule is an excellent hydrogen bond acceptor. It readily interacts with the N-H groups of the perimidinium cation. These N-H···O bonds are generally stronger and more directional than N-H···Br bonds, with typical N···O distances falling between 2.7 and 3.0 Å. researchgate.net This interaction effectively integrates the water molecule into the cationic framework.

The synergy of these interactions often leads to well-defined, repeating patterns known as supramolecular synthons. For instance, cations, anions, and water molecules might assemble into ring motifs that propagate to form more complex architectures. nih.gov

Table 1: Representative Hydrogen Bond Parameters in Organic Salts

| Interaction Type | Donor (D) | Acceptor (A) | Typical D···A Distance (Å) | Typical H···A Distance (Å) | Strength |

|---|---|---|---|---|---|

| N-H···Br | Nitrogen | Bromide | 3.1 - 3.4 | 2.2 - 2.5 | Moderate |

| N-H···O | Nitrogen | Oxygen | 2.7 - 3.0 | 1.7 - 2.0 | Strong |

| O-H···Br | Oxygen | Bromide | 3.2 - 3.5 | 2.3 - 2.6 | Moderate |

Note: The data presented are typical values derived from studies of various organic hydrohalide and hydrate crystal structures and serve as a predictive model for the title compound.

Role of Halogen Bonding and Aromatic Stacking (π-π Interactions)

Beyond hydrogen bonding, other non-covalent forces play significant roles. It is important to distinguish the electrostatic interactions of the bromide anion from true halogen bonding. Halogen bonding involves an electrophilic region on a covalently bonded halogen atom, which is not the case for an isolated bromide ion.

The dominant interaction in this category for the 1H-perimidin-2-amine cation is aromatic stacking, or π-π interaction. The planar, electron-rich perimidine ring system is highly prone to stacking. In the solid state, these planar cations are expected to arrange in parallel or parallel-displaced stacks to maximize attractive van der Waals forces. researchgate.net The centroid-to-centroid distance in such stacks is typically in the range of 3.3 to 3.8 Å. researchgate.net This stacking creates columnar structures that are then interconnected in three dimensions by the hydrogen-bonding network involving the bromide ions and water molecules. rsc.org These interactions are fundamental to the dense packing and stability of the crystal lattice. nih.gov

Anion-Dependent Ion-Pairing Assemblies

The identity of the anion in an organic salt has a profound influence on the resulting crystal structure. rsc.org The size, shape, and hydrogen bond accepting ability of the anion dictate the geometry of the primary ion-pairing and the subsequent supramolecular assembly. scirp.org

If the bromide in 1H-perimidin-2-amine hydrobromide hydrate were replaced with a smaller chloride ion, the shorter and stronger N-H···Cl and O-H···Cl hydrogen bonds would likely lead to a more compact, and potentially different, crystal packing arrangement. Conversely, substituting bromide with a larger, non-spherical, and more diffuse anion like tetrafluoroborate (B81430) (BF₄⁻) or triflate (CF₃SO₃⁻) would drastically alter the supramolecular landscape. These larger anions have different coordination preferences and weaker hydrogen bond accepting capabilities, which could frustrate the formation of simple hydrogen-bonded chains and favor more complex, three-dimensional networks where cation π-π stacking might become even more dominant.

Crystal Engineering Strategies for Tailored Perimidine Hydrate Structures

Crystal engineering provides a powerful toolkit for designing solid-state materials with desired properties by controlling intermolecular interactions. wikipedia.orghhu.de For perimidine hydrates, several strategies can be employed to create tailored structures.

The formation of a hydrate itself is a crystal engineering strategy, where the water molecule is deliberately included to act as a versatile "supramolecular glue." It can bridge molecules that might otherwise not interact favorably, satisfying the hydrogen-bonding requirements of all components and stabilizing the lattice.

Key strategies include:

Solvent Selection: The choice of crystallization solvent can influence whether a hydrate or an anhydrate is formed. Crystallization from aqueous or mixed aqueous/organic solutions is a direct route to obtaining hydrates.

Anion Modification: As discussed previously, systematically varying the counter-anion is a primary method for modifying the crystal packing and properties of the resulting salt. rsc.org

Co-crystallization: Introducing a neutral "co-former" molecule that can form strong and predictable hydrogen bonds with the 2-aminoperimidinium cation can lead to the formation of multi-component crystals (co-crystals of a salt) with entirely new architectures and properties.

These approaches allow for the rational design of materials with tuned properties such as solubility, stability, and morphology. rsc.org

Supramolecular Control over Tautomeric Forms and Conformational Preferences

Tautomerism, the interconversion of structural isomers through proton migration, is a key consideration for many N-heterocycles. wikipedia.org 2-Aminoperimidine can theoretically exist in an equilibrium between the amino form (with an exocyclic NH₂) and an imino form (with an endocyclic C=NH and an exocyclic C=N bond).

In solution, this equilibrium may exist, with the dominant form depending on factors like solvent polarity. researchgate.net However, in the solid state, the specific and persistent network of hydrogen bonds effectively "freezes" the molecule into a single, most stable tautomeric form. For this compound, protonation occurs on one of the ring nitrogen atoms, and the resulting delocalized positive charge strongly favors the amino tautomer. The crystal lattice's hydrogen-bonding environment, which satisfies the donor and acceptor sites of this specific tautomer, provides significant energetic stabilization, preventing conversion to other forms. This supramolecular control is a powerful feature of the crystalline state, ensuring structural homogeneity. rsc.orgrsc.org

Impact of Hydration on Supramolecular Architecture and Stability

The primary role of water in the hydrated salt is to mediate and expand the hydrogen-bonding network. In the crystal lattice, the perimidinium cation, the bromide anion, and the water molecules are the key components. The protonated perimidine ring and the exocyclic amine group offer multiple N–H hydrogen bond donor sites. The bromide anion is a competent hydrogen bond acceptor. Water molecules introduce additional O–H donor sites and a highly effective oxygen acceptor site.

This allows for the formation of complex and robust hydrogen-bonding motifs that would not be possible in the anhydrous form. For instance, water molecules can form strong O–H···Br interactions with the bromide anions. researchgate.net Simultaneously, the oxygen atom of the water molecule can accept hydrogen bonds from the N–H groups of the perimidinium cation (N–H···OH2). This bridging capability of water molecules can link cations to anions, cations to cations, or anions to anions, creating a more intricate and stable supramolecular assembly. In some hydrated crystalline structures, water molecules have been observed to form clusters or chains, which then integrate into the larger framework, further stabilizing the lattice. researchgate.net

The level of hydration can significantly alter the crystal packing and, consequently, the physicochemical properties of the solid form. For example, studies on other hydrated salts have shown that monohydrates and polyhydrates of the same compound can exhibit entirely different crystal structures and stability profiles. nih.gov The specific stoichiometry of water in this compound dictates the geometric possibilities for hydrogen bonding, leading to a unique and stable crystalline arrangement. The presence of these water-mediated interactions can reduce the internal energy of the crystal lattice, contributing to its thermodynamic stability under specific conditions of temperature and humidity.

To illustrate the typical geometries of interactions involving water molecules in similar crystalline systems, the following table provides representative hydrogen-bonding data drawn from studies of hydrated organic bromide salts. These values exemplify the types of bonds expected to be crucial in the supramolecular structure of this compound.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| O-H (Water) | H | Br⁻ | ~ 0.82 | ~ 2.50 | ~ 3.32 | ~ 170 |

| N⁺-H (Amine) | H | O (Water) | ~ 0.89 | ~ 1.85 | ~ 2.74 | ~ 175 |

| O-H (Water) | H | O (Water) | ~ 0.83 | ~ 1.95 | ~ 2.78 | ~ 172 |

| C-H (Aromatic) | H | O (Water) | ~ 0.93 | ~ 2.45 | ~ 3.38 | ~ 158 |

Note: The data presented in this table are generalized from published crystallographic studies of various hydrated organic salts and are intended to be illustrative of typical hydrogen bond geometries. Specific values for this compound would require dedicated single-crystal X-ray diffraction analysis.

Advanced Applications and Functional Materials Derived from Perimidine Chemistry

Perimidine Derivatives in Materials Science

The inherent photophysical properties and the ability to form stable complexes with various ions and molecules make perimidine derivatives highly attractive for the development of advanced functional materials.

Design and Synthesis of Photoactive Materials and Chemical Sensors

Perimidine-based compounds have been successfully designed and synthesized as photoactive materials and chemosensors. nih.gov Their utility in this area stems from their ability to exhibit changes in their photophysical properties, such as color and fluorescence, upon interaction with specific analytes.

A notable example is a perimidine-based chemosensor designed for the selective detection of aqueous Cu²⁺ ions. This sensor, 1,3-bis(2,3-dihydro-1H-perimidin-2-yl)benzene, demonstrates a strong binding interaction with copper ions, leading to a color change visible to the naked eye. nih.gov The synthesis of such sensors often involves the condensation of 1,8-diaminonaphthalene (B57835) with appropriate aldehydes or ketones. nih.govmdpi.com The general synthetic strategy allows for the introduction of various functional groups, enabling the fine-tuning of the sensor's selectivity and sensitivity.

Numerous protocols for the synthesis of 2,3-dihydroperimidines, which are precursors to many of these materials, involve the relatively simple and economically relevant condensation between naphthalene-1,8-diamines and carbonyl compounds, particularly aldehydes. mdpi.com

Table 1: Examples of Perimidine-Based Chemical Sensors

| Perimidine Derivative | Analyte Detected | Detection Method | Reference |

| 1,3-bis(2,3-dihydro-1H-perimidin-2-yl)benzene | Cu²⁺ ions | Colorimetric | nih.gov |

| Unspecified perimidine derivative | Hypochlorite | Not Specified | mdpi.com |

Development of Functional Dyes and Optoelectronic Materials

The extended π-conjugated system of the perimidine scaffold makes it an excellent chromophore, suitable for the development of functional dyes and materials for optoelectronic applications. researchgate.net Perimidine-based squaraine dyes, for instance, exhibit strong molar extinction coefficients (over 100,000 M⁻¹ cm⁻¹) and absorbances at wavelengths over 800 nm, properties that are highly desirable for near-infrared (NIR) applications. researchgate.net

The electronic properties of perimidines can be readily tuned by introducing electron-donating or electron-withdrawing substituents at the 2-position, leading to significant color variations. researchgate.net This tunability makes them suitable as "antenna" ligands in the design of light-harvesting complexes, such as those involving cyclometalated iridium(III), for potential use in solar cells and photocatalysis. researchgate.net The development of stable and tunable polycyclic aromatic compounds is a critical aspect of advancing organic optoelectronics. chemrxiv.org

The synthesis of these functional dyes often leverages the core perimidine structure, with modifications to extend the conjugation or introduce specific functional groups to modulate the optoelectronic properties. researchgate.netchemrxiv.org

Exploration in Polymer Chemistry and Functional Coatings

The versatility of perimidine chemistry extends to the field of polymer science, where perimidine derivatives are explored for the creation of functional polymers and coatings. nih.gov These materials can be designed to possess specific properties, such as thermal stability, conductivity, or responsiveness to external stimuli.

Novel perimidine derivatives have been investigated as corrosion inhibitors for steel, indicating their potential application in protective coatings. mdpi.com The synthesis of functional polymeric coatings can be achieved through various methods, including vapor-based polymerization techniques that allow for the creation of thin, uniform films on a variety of substrates. researchgate.net These coatings can be further modified to incorporate bioactive ligands or other functional molecules, opening up possibilities for biomedical applications. nih.gov

Electrochemical Sensing Applications

The electrochemical properties of perimidine derivatives make them suitable candidates for the development of electrochemical sensors. These sensors operate by transducing the chemical interaction between the perimidine-based receptor and the target analyte into a measurable electrical signal. mdpi.com

While specific examples of perimidine-based electrochemical sensors are an emerging area of research, the general principles of electrochemical sensor design can be applied. This typically involves modifying an electrode surface with the perimidine compound, which then selectively interacts with the analyte of interest. researchgate.netmdpi.com The resulting change in the electrochemical response, such as current or potential, can be correlated to the analyte's concentration. The development of such sensors offers advantages like high sensitivity, rapid response, and the potential for miniaturization.

Catalytic Roles of Perimidine Scaffolds in Organic Transformations

The unique electronic and structural features of the perimidine scaffold have also been harnessed in the field of catalysis, particularly in the domain of organocatalysis.

Perimidine-Based Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in organic synthesis. scienceopen.comwikipedia.org Perimidine derivatives have emerged as effective organocatalysts for various transformations. Their catalytic activity is often attributed to their ability to act as Brønsted bases or to engage in hydrogen bonding interactions. researchgate.net

For example, squaric acid has been utilized as an organocatalyst for the synthesis of 2,3-dihydro-1H-perimidines in water, highlighting a green chemistry approach. nih.gov The reaction involves the condensation of 1,8-diaminonaphthalene with ketones. nih.gov The use of organocatalysts like perimidines offers several advantages, including being metal-free, which is beneficial for green chemistry, and enabling asymmetric synthesis when chiral catalysts are employed. wikipedia.org

The synthesis of these organocatalysts is often straightforward, building upon the fundamental perimidine core structure. The modular nature of perimidine synthesis allows for the introduction of various substituents to fine-tune the catalyst's reactivity and selectivity for specific organic transformations. nih.gov

Applications in Green Chemical Processes and Reaction Optimization

Perimidine derivatives are increasingly recognized for their utility in green chemistry, a field focused on designing chemical products and processes that reduce or eliminate the use of hazardous substances. rasayanjournal.co.inmdpi.com The unique structural and electronic properties of the perimidine scaffold make it an excellent candidate for developing more sustainable chemical methodologies. nih.gov

One of the primary green applications of perimidine chemistry is in the development of novel catalysts. Researchers have synthesized and employed various nanocatalysts for the preparation of 2-aryl perimidine derivatives. For instance, a magnetic nanocatalyst, Fe3O4/SO3H@zeolite-Y, has been successfully used, offering an eco-friendly, high-yield procedure with the significant advantage of being recyclable. nih.gov Similarly, nickel-decorated SBA-15 nanocomposites have been utilized for the green synthesis of 2,3-dihydroperimidines under mild conditions, providing a clean reaction process and simple work-up. nih.gov These catalytic systems often use greener solvents like water or ethanol (B145695), operate at ambient temperatures, and minimize waste, aligning with the core principles of green chemistry. nih.govjocpr.com

Reaction optimization studies have focused on using biodegradable and reusable catalysts. Chitosan hydrochloride, a biopolymer-based catalyst, has been employed to synthesize perimidine derivatives in water, achieving high atom economy and reaction mass efficiency. nih.gov Another approach involves the use of squaric acid, a green organocatalyst, which is water-soluble and reusable for the synthesis of perimidines. nih.gov The use of ultrasound irradiation in the presence of N-Bromosuccinamide (NBS) has also been explored as an energy-efficient method to synthesize 2-substituted-1H-perimidines in high yields with shorter reaction times. jocpr.com These methods highlight a shift towards more sustainable synthetic protocols that are both efficient and environmentally benign. nih.gov

Below is a table summarizing various green catalytic approaches for perimidine synthesis:

| Catalyst | Reactants | Solvent | Conditions | Key Advantages |

| Fe3O4/SO3H@zeolite-Y | 1,8-naphthalenediamine, Aldehydes | EtOH/H2O | Room Temp | Eco-friendly, Recyclable catalyst, High yields |

| Chitosan hydrochloride | 1,8-naphthalenediamine, Ketones | Water | 90 °C | Biodegradable catalyst, High atom economy |

| Squaric acid | 1,8-naphthalenediamine, Ketones | Water | 80 °C | Water-soluble, Reusable organocatalyst |

| NBS / Ultrasound | 1,8-diaminonaphthalene, Aldehydes | Not specified | Sonication | Energy efficient, Short reaction times, High yields |

| Nickel-decorated SBA-15 | 1,8-naphthalenediamine, Aldehydes | EtOH | Room Temp | Reusable, Mild conditions, High purity |

Corrosion Inhibition Studies Using Perimidine Derivatives

The large π-bond system of the perimidine ring, fused with N-containing heterocycles, makes its derivatives excellent candidates for corrosion inhibitors, particularly for steel in acidic and chloride-containing environments. researchgate.netresearchgate.net These compounds can strongly adsorb onto metal surfaces, forming a protective barrier that mitigates corrosion. researchgate.netmdpi.com

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are standard methods for evaluating the performance of corrosion inhibitors. Studies on perimidine derivatives like 1H-perimidine (PMD), 1H-perimidin-2-amine (NPER), and 1H-perimidine-2-thiol (SPMD) have demonstrated their effectiveness. researchgate.netmdpi.com

In potentiodynamic polarization studies, the addition of perimidine derivatives to a corrosive solution typically causes the corrosion potential (Ecorr) to shift. For PMD and SPMD in a simulated concrete pore solution, Ecorr shifted positively, indicating they act as anodic inhibitors, suppressing the metal dissolution reaction. researchgate.netmdpi.com The corrosion current density (icorr) significantly decreases with increasing inhibitor concentration, signifying a reduction in the corrosion rate. mdpi.com The inhibition efficiency (IE) can be calculated from these measurements, with values often exceeding 90% at optimal concentrations. researchgate.net For example, SPMD showed an inhibition efficiency of over 80% for steel reinforcement in a simulated concrete environment. researchgate.netmdpi.com

EIS measurements provide further insights into the inhibitor's mechanism. In the presence of perimidine inhibitors, the charge transfer resistance (Rct) typically increases, while the double-layer capacitance (Cdl) decreases. The increase in Rct indicates a slowing of the corrosion process at the metal/solution interface, while the decrease in Cdl is attributed to the displacement of water molecules by the inhibitor molecules at the metal surface. ekb.eg

The following table presents data from an electrochemical study of PMD and SPMD on HRB400 reinforced steel. mdpi.com

| Inhibitor | Concentration (mM) | Ecorr (mV vs. SCE) | icorr (μA/cm²) | Inhibition Efficiency (%) |

| Blank | 0 | -536 | 1.83 | - |

| PMD | 0.03 | -495 | 0.86 | 53.0 |

| PMD | 0.06 | -483 | 0.65 | 64.5 |

| PMD | 0.12 | -468 | 0.47 | 74.3 |

| SPMD | 0.03 | -481 | 0.68 | 62.8 |

| SPMD | 0.06 | -472 | 0.49 | 73.2 |

| SPMD | 0.12 | -451 | 0.35 | 80.9 |

The protective action of perimidine inhibitors is achieved through their adsorption onto the metal surface. The mechanism of this adsorption can be elucidated through both experimental data fitting to adsorption isotherms and theoretical calculations. mdpi.com

Experimentally, the adsorption of perimidine derivatives often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of inhibitor molecules on the metal surface. researchgate.netmdpi.com The standard free energy of adsorption (ΔG°ads) can be calculated from the isotherm, with negative values indicating a spontaneous adsorption process. For PMD and SPMD, ΔG°ads values were calculated to be -36.11 and -37.18 kJ/mol, respectively. mdpi.com These values, being between -20 and -40 kJ/mol, suggest a mixed adsorption mechanism involving both physisorption (electrostatic interactions) and chemisorption (covalent bonding). mdpi.commdpi.com

Theoretical studies using Density Functional Theory (DFT) provide a molecular-level understanding of the adsorption process. eurjchem.comresearchgate.net DFT calculations can determine quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). gsconlinepress.comijcce.ac.ir A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal (e.g., iron), while a lower ELUMO value suggests a higher capacity to accept electrons from the metal. researchgate.net The presence of heteroatoms (like N and S) and the extensive π-system in perimidine derivatives facilitate this electron exchange. researchgate.netmdpi.com

The adsorption mechanism involves:

Physisorption: Protonated nitrogen atoms in the perimidine ring can interact electrostatically with negatively charged ions (like Cl⁻) on the steel surface. mdpi.com

Chemisorption: Lone pair electrons from the nitrogen and sulfur (in SPMD) atoms can be shared with the empty d-orbitals of iron atoms, forming strong coordinate bonds. researchgate.netmdpi.com This is further supported by the analysis of Mulliken charges, which identifies atoms with higher negative charges as likely sites for electrophilic attack on the metal surface. nih.gov

Perimidine Derivatives as Ligands in Coordination Chemistry

Perimidines are versatile ligand frameworks in coordination chemistry due to the presence of nitrogen donor atoms that can coordinate with a variety of transition metals. researchgate.netbas.bg The resulting metal complexes have applications in fields ranging from catalysis to materials science. bas.bg

Perimidine-based metal complexes are typically synthesized by reacting a perimidine derivative with a metal salt in a suitable solvent. researchgate.netbas.bg The most common synthetic route to perimidine ligands themselves is the condensation reaction between 1,8-diaminonaphthalene and a carbonyl compound. nih.govbas.bg

Characterization of these complexes is performed using a range of spectroscopic and analytical techniques:

FT-IR Spectroscopy: This technique helps identify the coordination sites. For instance, a shift in the C=N stretching vibration or the N-H stretching vibrations upon complexation can indicate the involvement of the perimidine nitrogen atoms in bonding to the metal ion. bas.bg

NMR Spectroscopy (¹H and ¹³C): NMR provides detailed information about the ligand's structure and can confirm complex formation through shifts in the proton and carbon signals. researchgate.netbas.bg

UV-Vis Spectroscopy: Electronic spectra reveal information about the geometry of the complex and the nature of the metal-ligand bonding. researchgate.netbas.bg

Mass Spectrometry: This is used to determine the molecular weight and fragmentation pattern of the complex, confirming its composition. researchgate.netbas.bg

Elemental Analysis: Provides the empirical formula of the synthesized complex. researchgate.net

Single-Crystal X-ray Diffraction: This powerful technique provides the definitive solid-state molecular structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. researchgate.net

For example, a series of Pd(II) complexes derived from 2-(2-thienyl)-2,3-dihydro-1H-perimidine were synthesized and characterized using these methods, confirming the coordination of the perimidine ligand to the palladium center. researchgate.net Similarly, Cu(II) and Fe(II) complexes of a perimidine derivative bearing a chromone (B188151) moiety have also been prepared and characterized. bas.bg

Perimidine derivatives can exhibit various coordination modes depending on the ligand's structure, the metal ion, and the reaction conditions. nih.govwikipedia.org The most common mode involves the nitrogen atoms of the pyrimidine (B1678525) ring. mdpi.com

Monodentate Coordination: A single nitrogen atom from the perimidine ring can coordinate to the metal center. nih.gov

Bidentate Coordination: If the perimidine ligand has an additional donor atom, often on a substituent at the C-2 position, it can act as a bidentate N,N- or N,O-chelating ligand, forming a stable ring with the metal ion. researchgate.netlibretexts.org For example, in Cu(II) and Fe(II) complexes of a specific perimidine derivative, FT-IR data suggested that one N-H group of the perimidine ring remained uncoordinated, implying a specific binding mode. bas.bg

Bridging Ligands: In polynuclear complexes, the perimidine ligand can bridge two or more metal centers. researchgate.net

The geometry of the resulting metal complexes can vary widely, including square planar, square pyramidal, and octahedral arrangements. nih.govbohrium.com For instance, in certain Pd(II) complexes, the coordination geometry is typically square planar. researchgate.net The study of ligand-metal interactions is crucial for understanding the properties and potential applications of these coordination compounds, from their catalytic activity to their role in the design of new functional materials. researchgate.net

Rational Design of Chemical Probes and Molecular Tools for Fundamental Research

The unique structural and photophysical properties of the perimidine scaffold, derived from precursors like 1H-perimidin-2-amine hydrobromide hydrate (B1144303), make it an exceptional platform for the rational design of specialized chemical probes and molecular tools. The inherent fluorescence of the perimidine core, combined with the versatile reactivity of the 2-amino group, allows for the systematic development of highly sensitive and selective sensors for various analytes, including cations, anions, and protons (pH). researchgate.net This design process typically follows a modular 'fluorophore-receptor' approach, where the perimidine unit acts as the signaling fluorophore and a synthetically attached moiety serves as the specific analyte receptor.

The fundamental principle behind these molecular tools is the precise control of the fluorophore's electronic environment. Upon interaction of the receptor with its target analyte, a conformational or electronic change is induced, which in turn modulates the photophysical properties of the perimidine core. This modulation, often occurring through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET), results in a measurable change in fluorescence intensity ("turn-on" or "turn-off") or a shift in emission wavelength, signaling the presence of the target. mdpi.com

Probes for Cation Detection

The rational design of cation sensors often involves the introduction of chelating groups that can selectively bind to specific metal ions. The lone pair electrons on the nitrogen and sulfur atoms of appended heterocyclic moieties are commonly used as coordination sites. Derivatives of 1H-perimidin-2-amine are ideal for this purpose, as the 2-amino position provides a convenient point for attaching these chelating receptors.

For instance, a chemosensor for copper (II) ions (Cu²⁺) was developed by functionalizing a perimidine derivative with a thiophene (B33073) moiety. In the absence of Cu²⁺, the probe exhibits strong fluorescence. Upon the addition of Cu²⁺, the ions coordinate with the sensor, leading to a quenching of the fluorescence signal. This "turn-off" response is highly selective for copper ions. mdpi.com Similarly, other designs have utilized different chelating agents to target a range of biologically and environmentally significant metal ions. mdpi.com

| Probe Derivative | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) |

| Thiophene-Perimidine | Cu²⁺ | Fluorescence Turn-Off | 1.8 µM |

| Bithiophene-Perimidine | Cr³⁺ | Fluorescence Turn-On | 1.5 µM |

| Quinoline-Perimidine | Co²⁺ | Colorimetric | 1.28 µM |

| Terthiophene-Perimidine | Fe³⁺ / Hg²⁺ | Fluorescence Turn-On | Not Reported |

Sensors for Anion Recognition

The design of anion probes leverages the hydrogen-bonding capabilities of the perimidine scaffold. The N-H protons of the perimidine ring and the 2-amino group can act as hydrogen-bond donors, forming stable complexes with electron-rich anions like fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻).

The binding event alters the intramolecular charge transfer characteristics of the molecule, resulting in a distinct optical response, which is often observable by the naked eye as a color change. rsc.orgresearchgate.net For example, guanidine-based receptors attached to a signaling molecule have been shown to selectively detect fluoride and zinc ions through a "turn-on" fluorometric response, making them suitable for applications in bio-imaging. rsc.org The strength and selectivity of the interaction can be fine-tuned by modifying the acidity and steric accessibility of the N-H protons through synthetic modifications.

| Probe Derivative | Target Analyte | Sensing Mechanism | Key Interaction |

| Guanidinium-Perimidine | F⁻ | Fluorescence Turn-On | Hydrogen Bonding |

| Bis-hydrazone Derivative | F⁻, H₂PO₄⁻ | Colorimetric | Hydrogen Bonding / Deprotonation |

Fluorescent Probes for pH Sensing

The nitrogen atoms within the perimidine heterocyclic system make its derivatives inherently sensitive to pH. The fluorescence of the perimidine core can be modulated by the protonation or deprotonation of these nitrogen atoms. This property is harnessed to create highly sensitive fluorescent pH probes for fundamental research, particularly for mapping pH changes in biological systems. rsc.org

By rationally modifying the structure, the pKa of the probe can be tuned to respond within specific and narrow pH ranges. For example, coupling the 1H-perimidin-2-amine scaffold with specific proton receptor groups can create probes that exhibit a "turn-on" fluorescence response to decreases in pH within the physiological range. rsc.orgresearchgate.net These tools are invaluable for studying cellular processes where pH fluctuations are a key factor, such as in endosomes and lysosomes. researchgate.net

| Probe Derivative | pH Range | Sensing Mechanism | Application |

| NBD-Py Analogue | 5.0 - 8.5 | Fluorescence Turn-On (PET) | Intracellular pH Imaging |

| Aminoindole-Naphthalimide | Acidic/Basic | Colorimetric & Fluorescent | pH sensing in solution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.